An impurity of Levofloxacin, which is as efficacious as or more efficacious than that with ciprofloxacin in systemic as well as pyelonephritis infections in mice.
Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
CAS No.: 177472-30-9
Cat. No.: VC21347121
Molecular Formula: C20H24FN3O4
Molecular Weight: 389.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate - 177472-30-9](/images/no_structure.jpg)
CAS No. | 177472-30-9 |
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Molecular Formula | C20H24FN3O4 |
Molecular Weight | 389.4 g/mol |
IUPAC Name | ethyl (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |
Standard InChI | InChI=1S/C20H24FN3O4/c1-4-27-20(26)14-10-24-12(2)11-28-19-16(24)13(18(14)25)9-15(21)17(19)23-7-5-22(3)6-8-23/h9-10,12H,4-8,11H2,1-3H3/t12-/m0/s1 |
Standard InChI Key | OEHYGCZCGGEXKX-LBPRGKRZSA-N |
Isomeric SMILES | CCOC(=O)C1=CN2[C@H](COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C |
SMILES | CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C |
Canonical SMILES | CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C |
Appearance | White Solid to Pale Yellow Solid |
Melting Point | >216°C (dec.) |
Chemical Identity and Structural Characteristics
Basic Information and Nomenclature
Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H- oxazino[2,3,4-ij]quinoline-6-carboxylate belongs to the fluoroquinolone class of compounds and is primarily identified as an impurity of Levofloxacin. The compound features a complex heterocyclic structure with several functional groups contributing to its biological activity and chemical properties. Due to its complex structure, this compound is known by several synonyms including Ofloxacin Ethyl Ester and Ofloxacin Ethylester .
Molecular Structure and Properties
The molecular structure consists of an oxazinoquinoline core with specific functional groups that define its chemical and biological properties:
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A fluorine atom at position 9
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A methylpiperazin-1-yl group at position 10
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An ethyl carboxylate group at position 6
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A methyl group at position 3
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An oxo group at position 7
These structural features, particularly the fluorine atom and the piperazine moiety, are critical for its antimicrobial activity, similar to other fluoroquinolones.
Physicochemical Properties
Table 1: Physical and Chemical Properties of Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H- oxazino[2,3,4-ij]quinoline-6-carboxylate
Identification Systems and Chemical Informatics
Database Identifiers
The complex structure of this compound necessitates various nomenclature systems and identifiers to accurately reference it in scientific literature and chemical databases. The compound is registered with multiple identification systems to facilitate research and regulatory documentation .
Structural Representation
The molecular structure features several stereogenic centers and a complex ring system. The oxazinoquinoline scaffold forms the core structure, with appendages that determine its biological activity profile. The ethyl ester functionality represents a modification from the parent carboxylic acid form found in active pharmaceutical ingredients like ofloxacin and levofloxacin .
Synthesis and Chemical Transformations
Chemical Reactivity and Transformations
The compound can be chemically modified to create various derivatives. One documented transformation involves conversion to an acid chloride intermediate:
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Formation of (S)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H- oxazino[2,3,4-ij]quinoline-6-carbonyl chloride (S1) through reaction with thionyl chloride
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The acid chloride intermediate can then react with nucleophiles such as thiosemicarbazide to form (S)-2-(9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H- oxazino[2,3,4-ij]quinoline-6-carbonyl)hydrazine-1-carbothioamide (S2)
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Further cyclization reactions can yield triazole derivatives such as (S)-9-fluoro-6-(5-mercapto-4H-1,2,4-triazol-3-yl)-3-methyl-10-(4-methylpiperazin-1-yl)-2,3-dihydro-7H- oxazino[2,3,4-ij]quinolin-7-one (S3)
These transformations highlight the compound's versatility as a building block for developing novel bioactive molecules with potential pharmaceutical applications.
Biological Activities and Applications
Antimicrobial Properties
Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H- oxazino[2,3,4-ij]quinoline-6-carboxylate has been described as "as efficacious as or more efficacious than that with ciprofloxacin in systemic as well as pyelonephritis infections in mice." This suggests significant antimicrobial potential, consistent with the known activities of fluoroquinolone compounds.
Research Applications
Structure-Activity Relationships
Fluoroquinolone Family Relationships
Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H- oxazino[2,3,4-ij]quinoline-6-carboxylate is structurally related to several important fluoroquinolone antibiotics. Its relationship to ofloxacin and levofloxacin is particularly significant, as indicated by one of its common names, "Ofloxacin Ethyl Ester." The key structural differences between this compound and active fluoroquinolone antibiotics lie in the ester functionality at position 6, compared to the carboxylic acid in medicinal fluoroquinolones.
Functional Group Contributions
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The fluorine atom at C-9 enhances antimicrobial potency and broadens the spectrum of activity
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The piperazine ring at C-10 contributes to improved pharmacokinetic properties and activity against Gram-negative bacteria
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The ethyl ester at C-6 modifies the compound's physicochemical properties compared to the free carboxylic acid
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The methyl group at position 3 influences the compound's stereochemistry and binding properties
Safety Aspect | Details |
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Hazard Classification | Signal Word: Danger |
Precautionary Measures | Avoid inhalation, ingestion, and contact with skin and eyes |
Protective Equipment | Use appropriate personal protective equipment during handling |
Usage Restrictions | For research use only. Not for human or veterinary use |
Storage | Store in a cool, dry place; keep container tightly closed |
Disposal | Follow local regulations for hazardous chemical waste disposal |
Researchers working with this compound should adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment such as gloves, lab coats, and eye protection. Proper ventilation should be ensured when handling the compound.
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